Phorbol-12,13-dibutyrate
Description
Chemical Composition and Stereochemical Configuration
PDBu (C$${28}$$H$${40}$$O$$_8$$) is a diterpene derivative featuring a tetracyclic core common to phorbol esters. Its structure includes hydroxyl groups at positions 1, 6, and 8, a hydroxymethyl group at position 3, and butyrate esters at positions 12 and 13 (Fig. 1A). The molecular weight of PDBu is 504.6 g/mol, and its stereochemical complexity arises from eight chiral centers, including a critical α,β-unsaturated ketone at position 5.
The stereochemistry of the 12- and 13-ester groups is essential for bioactivity. Unlike natural DAGs, which possess a 1,2-sn-glycerol backbone, PDBu’s rigid tetracyclic framework enforces a fixed spatial arrangement of its ester moieties. This configuration mimics the sn-1,2-diacylglycerol geometry required for PKC binding but with enhanced hydrophobic interactions due to the extended butyrate chains. Computational studies highlight that the 13-butanoyloxy group occupies a position analogous to the sn-2 acyl chain of DAG, while the 12-butanoyloxy group aligns with the sn-1 chain.
Comparative Analysis with Natural Diacylglycerol (DAG) Analogs
PDBu and DAG share a common target—the C1 domain of PKC—but differ markedly in binding kinetics and structural flexibility (Table 1).
Table 1: Structural and Functional Comparison of PDBu and DAG
The rigidity of PDBu’s phorbol core eliminates conformational variability, enabling tighter interactions with the PKC C1 domain compared to flexible DAGs. For example, 1,2-dihexanoyl-sn-glycerol, a DAG analog, exhibits a 10-fold lower affinity for PKC than PDBu, underscoring the importance of structural preorganization. Additionally, methylation at the glycerol C3 position in DAG analogs reduces PKC activation by 50-fold, whereas PDBu’s fixed stereochemistry avoids such steric clashes.
Structural Determinants for Protein Kinase C (PKC) Binding
The interaction between PDBu and PKC is mediated by the C1B domain, a conserved region rich in cysteine residues that forms a hydrophobic groove. Key structural determinants include:
- Hydrophobic Interactions : The phorbol core and butyrate chains occupy a cleft lined by residues Pro-11, Leu-20, and Trp-22 (PKCδ numbering). Mutagenesis studies show that substituting Trp-22 with alanine reduces PDBu binding by >90%.
- Hydrogen Bonding : Oxygen atoms at C3, C9, and C13 of PDBu form hydrogen bonds with Gly-23, Lys-27, and Asn-24, respectively. The C20 hydroxyl group, while not directly bonded, stabilizes the binding pocket via water-mediated interactions.
- Stereospecificity : The natural (1R,4aR,7bS) configuration of PDBu is critical; epimerization at C4a or C7b abolishes PKC activation.
Table 2: Key Residues in the PKC C1 Domain Involved in PDBu Binding
| Residue (PKCδ C1B) | Role in PDBu Binding |
|---|---|
| Pro-11 | Stabilizes hydrophobic core |
| Leu-20 | Binds phorbol core |
| Trp-22 | π-Stacking with diterpene |
| Lys-27 | Hydrogen bonds to C9-OH |
Crystal structures of PKCδ C1B bound to phorbol esters reveal that PDBu induces a conformational change, displacing the regulatory pseudosubstrate sequence and exposing the kinase domain. This mechanism mirrors DAG-induced activation but occurs at 10-fold lower concentrations due to PDBu’s higher affinity.
Properties
IUPAC Name |
[13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJRUJTZSGYBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | PHORBOL-12,13-DIBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phorbol-12,13-dibutyrate is a white solid. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | PHORBOL-12,13-DIBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
37558-16-0 | |
| Record name | PHORBOL-12,13-DIBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20908 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Preparation Methods
Key Challenges:
Stepwise Synthesis from Phorbol
A nine-step synthesis of 12-epi-PDBu from phorbol has been reported, providing insights into the reaction conditions required for PDBu:
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Protection of C4 and C9 hydroxyls | Trityl chloride, pyridine | Block reactive sites |
| 2 | Activation of C12-OH | Mesyl chloride, CH₂Cl₂, 0°C | Prepare for nucleophilic substitution |
| 3 | Esterification at C13 | Butyric anhydride, DMAP, RT | Introduce C13 butyrate |
| 4 | Deprotection of C12 | LiAlH₄, THF | Remove mesyl group |
| 5 | Esterification at C12 | Butyryl chloride, pyridine | Introduce C12 butyrate |
| 6 | Global deprotection | HCl/MeOH | Remove trityl groups |
| 7 | Oxidation of C20 | MnO₂, acetone | Generate ketone for labeling |
| 8 | Tritium labeling* | NaB³H₄, MeOH | Radiolabeling (optional) |
| 9 | Purification | HPLC (C18 column, MeOH:H₂O) | Isolate PDBu |
*Optional step for radioactive analogs.
Critical Parameters :
Yield and Scalability
The synthetic route yields approximately 15–20% PDBu from phorbol, with losses attributed to:
-
Incomplete protection/deprotection cycles.
-
Steric hindrance during C12 esterification.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
PDBu is purified using reverse-phase HPLC with a C18 column and gradient elution (MeOH:H₂O = 70:30 to 95:5 over 30 min). Key metrics:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (500 MHz, CDCl₃): δ 5.68 (s, 1H, C3-H), 4.92 (d, J = 8.1 Hz, 1H, C13-OCO), 4.78 (d, J = 8.1 Hz, 1H, C12-OCO).
-
¹³C NMR : δ 170.2 (C=O, C12), 169.8 (C=O, C13), 75.4 (C4), 72.1 (C9).
-
ESI-MS : m/z 505.3 [M+H]⁺ (calc. 504.61 for C₂₈H₄₀O₈).
Synthetic Modifications and Derivatives
Photolabile Analogs
To study PKC binding kinetics, diazoacetyl-modified PDBu analogs have been synthesized:
Chemical Reactions Analysis
Types of Reactions: Phorbol-12,13-dibutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which are useful in studying the structure-activity relationship of phorbol esters.
Reduction: Reduction reactions can modify the functional groups on the molecule, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, providing a way to explore the compound’s chemical versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products:
Scientific Research Applications
Tumor Promotion and Cancer Research
PDBu is primarily known for its role in cancer research as a tumor promoter. It activates protein kinase C (PKC), which is involved in multiple signaling pathways that regulate cell growth and differentiation.
- Mechanism of Action : PDBu binds to the C1 domain of PKC, leading to its activation. This activation can induce various cellular responses such as proliferation, differentiation, and apoptosis depending on the cell type and context .
- Case Studies :
- A study demonstrated that PDBu induces epithelial-to-mesenchymal transition (EMT) in prostate cancer cells, highlighting its role in promoting invasive characteristics of tumors .
- Another investigation revealed that PDBu enhances the expression of certain oncogenes and contributes to the development of malignancies through sustained PKC activation .
Immunological Applications
PDBu also plays a crucial role in immunology by modulating immune responses.
- B Cell Activation : Research has shown that PDBu enhances the activation of B cells, promoting their differentiation into plasma cells. This property is being explored for potential therapeutic applications in autoimmune diseases and vaccine development .
- Cytokine Production : PDBu stimulates the production of various cytokines from immune cells, which can be beneficial in understanding immune responses during infections or inflammatory conditions .
Neurological Research
The compound has been utilized in neurological studies to understand synaptic transmission and neuroprotection.
- Neuronal Signaling : PDBu has been shown to influence neurotransmitter release and neuronal excitability, making it a valuable tool for studying synaptic mechanisms .
- Neuroprotection : Some studies suggest that PDBu may protect neurons from apoptosis under certain stress conditions by modulating PKC pathways .
Cardiovascular Studies
PDBu's effects on cardiac tissues have been investigated, particularly regarding its influence on contractility and signaling pathways in myocytes.
- Myometrial Contractility : Research indicates that PDBu can induce sustained contractions in human myometrial tissues, suggesting its potential role in studying uterine physiology and related disorders .
- Cardiac Function : Studies have explored how PDBu affects calcium signaling in cardiomyocytes, providing insights into cardiac contractility mechanisms .
Pharmacological Insights
PDBu has been employed in pharmacological studies to assess drug interactions and mechanisms.
- Agonist Potentiation : It has been reported that PDBu can enhance the effects of other chemical agonists on ion channels, which is significant for developing new therapeutic strategies targeting pain or inflammation pathways .
- Drug Development : The compound serves as a model for developing new PKC modulators with potential therapeutic applications in cancer and other diseases .
Summary Table of Applications
Mechanism of Action
Phorbol-12,13-dibutyrate exerts its effects by binding to and activating protein kinase C. This activation leads to the phosphorylation of various target proteins, which in turn modulate different cellular pathways. The compound’s ability to activate protein kinase C makes it a valuable tool for studying signal transduction and cellular regulation .
Comparison with Similar Compounds
Phorbol-12-Myristate-13-Acetate (PMA)
- Binding Affinity : PMA exhibits a 100-fold higher affinity for PKC than PDBu (Kd = 66 pM vs. 7 nM in mouse brain) .
- Tumor Promotion : PMA is a potent tumor promoter, whereas PDBu shows only moderate activity .
- Cellular Effects : Both induce PKC-dependent responses (e.g., T-cell activation, chemotaxis), but PMA is effective at lower concentrations (nM range vs. μM for PDBu) .
Phorbol-12,13-Diacetate (PDAc)
- Activity : Acts as a competitive antagonist of PDBu binding (IC50 = 2.6 μM) and inhibits PMA-induced macrophage chemotaxis .
- Structure-Activity Relationship : Replacement of butyrate with acetate groups converts PDBu from an agonist to an antagonist, highlighting the importance of ester chain length .
Pharmacological and Biochemical Profiles
Key Research Findings
Receptor Binding vs. Phenotypic Outcomes: Leukemia cell lines (HL-60, U-937) with comparable PDBu receptor densities (4.8–8.1 × 10⁵ sites/cell) show divergent responses (e.g., differentiation vs. proliferation arrest), implicating post-receptor signaling variations .
Tissue-Specific Effects :
- PDBu binding in brain tissue increases during development (2.0 → 15 pmol/mg protein in chicken embryos to adults) and varies regionally (4.6 pmol/mg in medulla vs. 38.1 pmol/mg in frontal lobe) .
PDBu’s Ca²⁺-sensitizing effect in coronary arteries highlights its utility in studying PKC-mediated smooth muscle contraction .
Biological Activity
Phorbol-12,13-dibutyrate (PDBu) is a synthetic phorbol ester that acts as a potent activator of protein kinase C (PKC). Its biological activities have been extensively studied due to its role in various cellular processes, including cell proliferation, differentiation, and tumor promotion. This article provides an overview of the biological activity of PDBu, highlighting its mechanisms of action, effects on different cell types, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : (1a R, 1b S, 4a R, 7a S, 7b S, 8 R, 9 R, 9a S)-1a,1b,4,4a,5,7a,7b,8,9,9a-Decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9,9a-diyl butanoic acid ester
- Molecular Formula : C28H40O8
- Purity : ≥97% .
PDBu primarily exerts its effects through the activation of PKC. This activation leads to various downstream signaling pathways that influence cellular responses:
- Vascular Smooth Muscle Contraction : PDBu induces contraction in vascular smooth muscle by inhibiting myosin light chain phosphatase (MLCP) without altering intracellular calcium levels .
- Inhibition of Na, K-ATPase : It has been shown to inhibit Na, K-ATPase activity in renal epithelial cells .
- Cell Proliferation : PDBu stimulates the proliferation of lymphoblasts via Raf-1 and ERK2 kinases .
Biological Effects
PDBu's effects have been documented across various studies:
- Tumor Promotion : Research indicates that PDBu is a potent tumor promoter in animal models. Its structural analogs have been synthesized to assess their tumor-promoting activities .
- Calcium Mobilization : In neurohybrid NG108-15 cells, PDBu inhibits calcium mobilization induced by platelet activating factor .
- Bladder Smooth Muscle Contraction : Studies show that PDBu activates PKC and Rho kinase (ROCK) pathways in bladder smooth muscle contraction .
Table 1: Summary of Key Studies on PDBu
Q & A
Q. What is the molecular mechanism by which PDBu activates Protein Kinase C (PKC)?
PDBu binds to the C1 regulatory domain of PKC, mimicking the endogenous activator diacylglycerol (DAG). This interaction induces conformational changes, promoting PKC translocation to the plasma membrane and subsequent activation of downstream targets like p44/42 MAPK and MARCKS . Unlike DAG, PDBu is resistant to metabolic degradation, enabling sustained PKC activation in experimental settings. For methodological validation, use kinase activity assays (e.g., radiometric phosphorylation) and subcellular fractionation to confirm membrane localization .
Q. How should PDBu be prepared and stored for cell culture experiments?
PDBu is soluble in DMSO (25 mg/mL), ethanol (20 mg/mL), or water (10 mg/mL). For cell treatments, prepare stock solutions in DMSO and dilute in culture media to final concentrations (typically 10–100 nM). Avoid repeated freeze-thaw cycles; store aliquots at –20°C in amber vials to prevent photodegradation . Include vehicle controls (e.g., 0.1% DMSO) to rule out solvent-induced artifacts.
Q. What are the primary research applications of PDBu in cancer biology?
PDBu is widely used to study PKC-driven oncogenesis, particularly in tumor promotion models. It activates PKC isoforms (e.g., δ, ε) linked to cell proliferation and survival pathways. For example, in leukemia cell lines, PDBu (50 nM, 24h) induces differentiation by upregulating CD11b expression . Combine with PKC inhibitors (e.g., Gö6983) to validate specificity.
Advanced Research Questions
Q. How does PDBu compare to other PKC activators (e.g., PMA, bryostatin-1) in experimental design?
PDBu exhibits lower hydrophobicity than PMA, enabling easier wash-out and reduced nonspecific binding in cell culture . Unlike bryostatin-1, which stabilizes PKC for prolonged activation, PDBu induces rapid PKC downregulation at high concentrations (>100 nM) . For transient activation studies, use PDBu at 10–50 nM for ≤6h. Validate isoform specificity using siRNA knockdown or isoform-selective inhibitors .
Q. How can researchers resolve contradictions in PKC activation data caused by PDBu’s dose-dependent effects?
High-dose PDBu (>100 nM) promotes PKC degradation, whereas low doses (10–50 nM) activate transient signaling. For consistent results, pre-optimize concentrations via dose-response assays (e.g., Western blot for phosphorylated PKC substrates). Note that cell type-specific differences in PKC isoform expression may require tailored protocols .
Q. What safety protocols are critical when handling PDBu in laboratory settings?
PDBu is a skin and respiratory irritant (H315, H319, H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, decontaminate with 70% ethanol and avoid contact with strong oxidizers . Dispose of waste via approved hazardous chemical protocols.
Q. How can PDBu be used to study cross-talk between PKC and other signaling pathways (e.g., MAPK/ERK)?
Co-treat cells with PDBu (50 nM) and pathway-specific inhibitors (e.g., U0126 for MEK/ERK). Analyze phospho-proteins via multiplex assays (e.g., Luminex) to map signaling crosstalk. In vascular smooth muscle studies, PDBu-induced contraction is ERK-dependent, making it a model for PKC-MAPK interaction studies .
Q. What are the limitations of using PDBu in long-term in vitro studies?
Chronic PDBu exposure (>24h) depletes PKC levels via proteasomal degradation, confounding results in prolonged assays. For sustained activation, use non-degradable analogs (e.g., ingenol-3-angelate) or intermittent dosing .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
